molecular formula C10H6ClF2NO B1526456 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole CAS No. 1183584-82-8

4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole

Cat. No.: B1526456
CAS No.: 1183584-82-8
M. Wt: 229.61 g/mol
InChI Key: BWPZPSZETNAYRN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a difluorophenyl group attached to an oxazole ring. This compound is part of the oxazole family, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole typically involves the following steps:

  • Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives. For example, the cyclization of 2-aminobenzamide derivatives can yield oxazole rings.

  • Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

  • Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine-containing electrophile reacts with a benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group, resulting in the formation of 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.

  • Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of a pyrrolidine derivative.

  • Substitution: Substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products Formed:

  • Oxidation: 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole

  • Reduction: Pyrrolidine derivative

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can be compared with other similar compounds, such as:

  • 4-(Chloromethyl)-2-(3,5-difluorophenyl)-1,3-oxazole: Similar structure but with a different position of the difluorophenyl group.

  • 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-oxazole: Similar structure but with a different position of the difluorophenyl group.

  • 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-oxazole: Similar structure but with chlorine atoms instead of fluorine atoms.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

Properties

IUPAC Name

4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPZPSZETNAYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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